![molecular formula C18H14FN5S B2576681 3-bencil-7-((2-fluorobencil)tio)-3H-[1,2,3]triazolo[4,5-d]pirimidina CAS No. 863453-04-7](/img/structure/B2576681.png)

3-bencil-7-((2-fluorobencil)tio)-3H-[1,2,3]triazolo[4,5-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

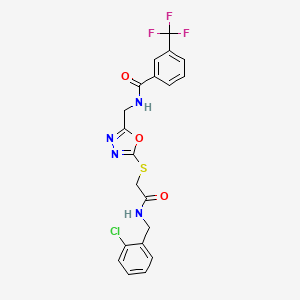

“3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El andamiaje de triazolopirimidina es conocido por sus potenciales propiedades anticancerígenas. Los compuestos con esta estructura han sido estudiados por su capacidad de inhibir la proliferación celular en varias líneas celulares de cáncer. Por ejemplo, los derivados de triazolopirimidina han mostrado una actividad inhibitoria significativa contra las líneas celulares MCF-7 (cáncer de mama) y HCT-116 (cáncer de colon), con valores de IC50 que indican potentes actividades citotóxicas . Esto sugiere que nuestro compuesto podría explorarse como parte de nuevas terapias anticancerígenas, particularmente dirigidas a CDK2/ciclina A2, un regulador crucial del ciclo celular cuya inhibición puede conducir a la muerte de las células cancerosas.

Propiedades Antimicrobianas

Las triazolopirimidinas también se han evaluado por sus propiedades antimicrobianas. Se ha descubierto que exhiben actividad antibacteriana contra cepas bacterianas patógenas como Staphylococcus aureus y Escherichia coli . La presencia del grupo fluorobenciltio en el compuesto podría potencialmente mejorar su interacción con enzimas o proteínas bacterianas, lo que lleva a una mayor eficacia antimicrobiana.

Inhibición Enzimática

La estructura del compuesto es propicia para actuar como inhibidor enzimático. Por ejemplo, los derivados de triazolopirimidina se han utilizado para inhibir enzimas como la anhidrasa carbónica y la colinesterasa . Estas enzimas están involucradas en varios procesos fisiológicos, y su inhibición puede ser beneficiosa en el tratamiento de afecciones como el glaucoma o la enfermedad de Alzheimer.

Orientación a EGFR para la Terapia del Cáncer

La capacidad del compuesto para dirigirse al receptor del factor de crecimiento epidérmico (EGFR) se puede aprovechar en la terapia del cáncer. La sobreexpresión de EGFR es común en varios cánceres, y dirigirse a él puede inhibir el crecimiento y la proliferación del tumor. Los derivados de triazolopirimidina han mostrado promesa en esta área, lo que sugiere que nuestro compuesto podría ser parte de terapias dirigidas contra cánceres con sobreexpresión de EGFR .

Antagonismo del Receptor de Adenosina A3

Las triazolopirimidinas se han utilizado como reactivos en la síntesis de compuestos que actúan como antagonistas selectivos del receptor de adenosina A3 . Estos receptores juegan un papel en las enfermedades inflamatorias y cardiovasculares, y su antagonismo puede tener beneficios terapéuticos. El compuesto en cuestión podría contribuir al desarrollo de nuevos medicamentos en este campo.

Direcciones Futuras

The future directions for “3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The development of new effective methods for their synthesis could also be a promising area of research .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is the NADPH oxidase (Nox) family of enzymes . These enzymes play a crucial role in the production of reactive oxygen species (ROS), which are involved in various biological processes and human diseases .

Mode of Action

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine interacts with its target by inhibiting the production of ROS by the NADPH oxidases . This compound has been identified as an inhibitor of Nox2 . It inhibits ROS production in the sarcoplasmic reticulum of mammalian skeletal muscle, previously identified with Nox4 .

Biochemical Pathways

The inhibition of ROS production by 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine affects the redox regulation of the ryanodine receptor-Ca (2+) channel (RyR1) . This results in the modulation of calcium signaling pathways, which play a crucial role in various cellular processes .

Result of Action

The inhibition of ROS production by 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine leads to a decrease in oxidative stress within the cell . This can have various molecular and cellular effects, depending on the specific context and the role of ROS in those processes .

Análisis Bioquímico

Biochemical Properties

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of NADPH oxidase (Nox) enzymes. It interacts with various biomolecules, including enzymes and proteins, through thiol alkylation. This compound has been shown to inhibit the production of reactive oxygen species (ROS) by modifying cysteine thiols within the ryanodine receptor-Ca2+ channel (RyR1) and other proteins . The interaction with these biomolecules is crucial for its inhibitory effects on ROS production.

Cellular Effects

The effects of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine on cellular processes are profound. It influences cell function by inhibiting ROS production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify thiols within proteins like RyR1 leads to changes in calcium signaling and redox regulation . These effects are critical in understanding its potential therapeutic applications, especially in diseases characterized by excessive ROS production.

Molecular Mechanism

At the molecular level, 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects through thiol alkylation. This mechanism involves the binding of the compound to cysteine residues in target proteins, leading to the inhibition of enzyme activity and alteration of protein function . The compound’s benzyltriazolopyrimidine moiety is responsible for these interactions, which are essential for its inhibitory effects on NADPH oxidase and subsequent ROS production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained inhibition of ROS production over extended periods

Dosage Effects in Animal Models

The effects of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROS production without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its role in modulating ROS production and redox balance is a key aspect of its biochemical activity.

Transport and Distribution

Within cells and tissues, 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological activity . The compound’s ability to reach specific cellular compartments is essential for its inhibitory effects on ROS production.

Subcellular Localization

The subcellular localization of 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is critical for its activity and function. The compound is known to target specific compartments, such as the sarcoplasmic reticulum in skeletal muscle cells, where it inhibits ROS production by modifying thiols within RyR1 . This localization is directed by targeting signals and post-translational modifications that ensure its precise action within cells.

Propiedades

IUPAC Name |

3-benzyl-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5S/c19-15-9-5-4-8-14(15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMSJASXQJXGEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)

![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)

![1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester](/img/structure/B2576621.png)